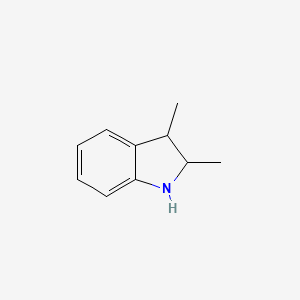

2,3-Dimethylindoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dimethyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPSOAOENINXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908033 | |

| Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22120-50-9, 10276-90-1 | |

| Record name | 2,3-Dimethylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62098 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dimethylindoline and Its Derivatives

Strategies for Direct Synthesis of the 2,3-Dimethylindoline Core

Direct synthetic methods provide efficient routes to the this compound core, primarily through the reduction of the corresponding indole (B1671886) precursor, 2,3-dimethylindole (B146702).

Catalytic Hydrogenation Approaches from 2,3-Dimethylindole

Catalytic hydrogenation stands out as a prominent method for the synthesis of this compound from 2,3-dimethylindole. nih.govacs.org This approach involves the reduction of the indole ring using hydrogen gas in the presence of a catalyst.

The efficiency of the catalytic hydrogenation of 2,3-dimethylindole is significantly influenced by reaction parameters such as temperature and hydrogen pressure. nih.gov Studies have shown that increasing the reaction temperature generally accelerates the rate of hydrogen uptake. For instance, in one study, the hydrogenation of 2,3-dimethylindole (2,3-DMID) was investigated at temperatures ranging from 160°C to 200°C under a hydrogen pressure of 7 MPa. nih.gov The rate of hydrogen absorption increased as the temperature was raised from 160°C to 190°C. nih.gov

Complete hydrogenation of 2,3-DMID to octahydro-2,3-dimethylindoline (8H-2,3-DMID) was achieved in 4 hours at 190°C and 7 MPa. nih.govrsc.org The time required for complete hydrogenation varied with temperature, with 100% conversion being realized in 240 minutes at 190°C, 540 minutes at 180°C, and 660 minutes at 170°C. nih.govsemanticscholar.org However, at 200°C, the consumption of the intermediate, tetrahydro-2,3-dimethylindoline (4H-2,3-DMID), became sluggish, leading to a decreased rate of hydrogen uptake compared to 190°C. nih.govsemanticscholar.org

The effect of hydrogen pressure has also been examined. At a constant temperature of 190°C, the influence of hydrogen pressure on the hydrogenation of 2,3-DMID was studied. nih.gov

| Temperature (°C) | Time for Complete Hydrogenation (min) | Hydrogen Pressure (MPa) | Catalyst |

|---|---|---|---|

| 170 | 660 | 7 | 5 wt% Ru/Al₂O₃ |

| 180 | 540 | 7 | 5 wt% Ru/Al₂O₃ |

| 190 | 240 | 7 | 5 wt% Ru/Al₂O₃ |

Heterogeneous catalysts are crucial for the hydrogenation of indole derivatives. Among the various catalysts explored, ruthenium on alumina (B75360) (Ru/Al₂O₃) has proven to be highly effective for the hydrogenation of 2,3-dimethylindole. nih.govresearchgate.net Specifically, a 5 wt% Ru/Al₂O₃ catalyst has been successfully employed to achieve complete hydrogenation of 2,3-DMID. nih.govrsc.org This catalyst has demonstrated high stability, with studies showing that it can be reused for multiple cycles without a significant loss of activity. researchgate.net For example, the same Ru/Al₂O₃ catalyst was used for three consecutive hydrogenation cycles of 2,3-DMID at 190°C and 7 MPa, achieving nearly 100% conversion to 8H-2,3-DMID within 240 minutes in each cycle. nih.gov

Other catalysts, such as Raney-Nickel, have also been used for the reduction of indole to indoline (B122111), although this can sometimes result in lower yields and selectivity, especially when sensitive functional groups are present on the indole ring. nih.gov Palladium on alumina (Pd/Al₂O₃) is another catalyst used, particularly in the context of dehydrogenation reactions of the hydrogenated products. nih.gov

Investigation of Reaction Parameters and Conversion Efficiency (e.g., Temperature, Hydrogen Pressure)[3],

Reduction of Indole Derivatives

Besides catalytic hydrogenation, other reduction methods for converting indole derivatives to indolines have been reported. These methods offer alternatives, particularly when specific functional groups need to be preserved. nih.gov Reduction of indoles to indolines can be achieved using reagents like sodium cyanoborohydride (NaBH₃CN) in acetic acid. acs.orgbhu.ac.in For instance, racemic trans-2,3-dimethylindoline was synthesized by treating 2,3-dimethylindole with NaBH₃CN in acetic acid. acs.org

Other reducing systems include zinc dust in phosphoric acid, which has been shown to reduce 2,3-dimethylindole to the corresponding dihydroindole with minimal polymerization. researchgate.net Metal-acid reductions, such as with tin or zinc amalgam in hydrochloric acid, are also known methods, though they can sometimes lead to the destruction of the indole ring due to the strong acidic medium. nih.gov Sodium borohydride (B1222165) in the presence of trifluoroacetic acid is another effective reagent for the reduction of indole compounds to indolines. google.com

Stereoselective Synthetic Pathways to 2,3-Disubstituted Indolines

The synthesis of specific stereoisomers of 2,3-disubstituted indolines requires stereoselective methods that can control the relative and absolute configuration of the substituents.

Intramolecular Alkyne Iminium Ion Cyclization for Regio- and Stereocontrol

A powerful strategy for the stereoselective synthesis of trans-2,3-disubstituted indolines is the intramolecular cyclization of alkyne iminium ions. rsc.orgrsc.org This method involves the cyclization of vinylogous carbamates derived from o-alkynyl anilines. rsc.orgrsc.orgresearchgate.net The reaction, when treated with an acid like trifluoromethanesulfonic acid (CF₃SO₃H), proceeds with excellent diastereoselectivity to yield trans-2,3-disubstituted indolines. rsc.org This approach allows for a high degree of regio- and stereocontrol in the formation of the indoline core. rsc.orgrsc.org The process can even be performed in a "one-pot" manner starting from o-iodo aniline (B41778) derivatives. rsc.orgrsc.org

This methodology provides a general and effective route to a variety of substituted indolines and has been a subject of interest for constructing these important heterocyclic systems. rsc.orgrsc.orgresearchgate.net

One-Pot Stereoselective Differentiated Diamination for 2,3-Diaminoindolines

The synthesis of 2,3-diaminoindolines, particularly those with different amine groups at the C2 and C3 positions, represents a significant challenge in organic chemistry. However, a concise one-pot protocol has been developed for the stereoselective synthesis of trans-2,3-diaminoindolines through a differentiated 2,3-diamination process. chemrxiv.orgresearchgate.net This methodology provides access to previously hard-to-reach 2,3-diaminoindoline structures. chemrxiv.org

The core of this strategy involves the use of a dual electrophilic indole reagent, which reacts sequentially with different amine nucleophiles in a single reaction vessel. chemrxiv.orgresearchgate.net This approach avoids the need for metal catalysts and allows for the construction of 2,3-diaminoindolines with distinct amine moieties. researchgate.net The reaction proceeds stereoselectively, yielding the trans isomer as the major product.

The process is initiated by preparing an electrophilic indoline intermediate. This intermediate then undergoes a tandem reaction process. The first step involves a ring-opening of an indoline hemiaminal, which generates a transient acyclic aldehyde. researchgate.net This highly electrophilic species is then trapped by the first amine. A subsequent intramolecular cyclization and addition of a second, different amine leads to the formation of the differentiated trans-2,3-diaminoindoline.

The synthetic utility of this one-pot protocol has been demonstrated through its application to a variety of substrates and its successful implementation on a gram scale. chemrxiv.orgresearchgate.net The method's ability to create complex diaminoindoline structures from simple starting materials highlights its potential in synthetic chemistry.

Research Findings:

The study by Kobori, Tokushige, and Abe demonstrates a robust and versatile one-pot method for synthesizing trans-2,3-diaminoindolines. chemrxiv.orgresearchmap.jpjst.go.jp The reaction of an N-protected 2-bromoindoline with a primary amine, followed by the addition of a secondary amine, yields the desired products with good diastereoselectivity.

The scope of the reaction was explored with various substituents on the indoline ring and different combinations of primary and secondary amines. The results indicate that the reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring of the indoline.

| Indoline Substrate (N-Protecting Group) | First Amine (R¹NH₂) | Second Amine (R²R³NH) | Product | Yield (%) |

|---|---|---|---|---|

| N-Ts-2-bromoindoline | Benzylamine | Piperidine | trans-N¹-Ts-N²-benzyl-N³-(piperidin-1-yl)indoline-2,3-diamine | 85 |

| N-Ts-5-methoxy-2-bromoindoline | Benzylamine | Piperidine | trans-N¹-Ts-5-methoxy-N²-benzyl-N³-(piperidin-1-yl)indoline-2,3-diamine | 82 |

| N-Ts-5-chloro-2-bromoindoline | Benzylamine | Piperidine | trans-N¹-Ts-5-chloro-N²-benzyl-N³-(piperidin-1-yl)indoline-2,3-diamine | 78 |

| N-Ts-2-bromoindoline | 4-Methoxybenzylamine | Pyrrolidine | trans-N¹-Ts-N²-(4-methoxybenzyl)-N³-(pyrrolidin-1-yl)indoline-2,3-diamine | 88 |

| N-Ts-2-bromoindoline | Propylamine | Morpholine | trans-N¹-Ts-N²-propyl-N³-morpholinoindoline-2,3-diamine | 75 |

Chemical Reactivity and Mechanistic Transformations of 2,3 Dimethylindoline

Catalytic Dehydrogenation of Perhydro-2,3-Dimethylindoline to 2,3-Dimethylindole (B146702)

The dehydrogenation of perhydro-2,3-dimethylindoline (also referred to as 8H-2,3-DMID in some literature) to 2,3-dimethylindole is a significant reaction, particularly in the context of liquid organic hydrogen carriers (LOHCs). researchgate.netsemanticscholar.orgnih.gov This process involves the release of stored hydrogen, converting the saturated indoline (B122111) ring back to its aromatic indole (B1671886) form.

Kinetic studies of the dehydrogenation of perhydro-2,3-dimethylindoline have been conducted to understand the reaction rates and the energy barriers involved. The reaction has been found to follow first-order kinetics with respect to the concentration of perhydro-2,3-dimethylindoline. semanticscholar.orgrsc.org The apparent activation energy for the dehydrogenation of perhydro-2,3-dimethylindoline over a 5 wt% Pd/Al2O3 catalyst has been determined to be 39.6 kJ/mol. semanticscholar.orgrsc.orgresearchgate.net This value provides insight into the temperature sensitivity of the reaction rate. For comparison, the apparent activation energy for the dehydrogenation of perhydro-1,2-dimethylindole is significantly higher at 111.9 kJ/mol, suggesting that the substitution pattern on the indole ring influences the dehydrogenation kinetics. doi.org

The dehydrogenation process is a sequential reaction that proceeds through several intermediates, including 6H-, 4H-, and 2H-2,3-dimethylindoline, before yielding the final product, 2,3-dimethylindole. semanticscholar.org The conversion of these intermediates can be sluggish under certain conditions. semanticscholar.org

Heterogeneous catalysts are crucial for the efficient dehydrogenation of perhydro-2,3-dimethylindoline. Palladium supported on alumina (B75360) (Pd/Al2O3) has been identified as an effective catalyst for this transformation. researchgate.netsemanticscholar.orgnih.govnih.gov

Studies have shown that 5 wt% Pd/Al2O3 can successfully catalyze the dehydrogenation of perhydro-2,3-dimethylindoline in a temperature range of 180–210 °C at atmospheric pressure. researchgate.netsemanticscholar.orgnih.gov The reaction rate is observed to increase with temperature. For instance, at 200 °C, 96% dehydrogenation can be achieved in 600 minutes, and at 210 °C, the time required is reduced to 480 minutes. semanticscholar.orgnih.gov

The stability of the catalyst is a key factor for practical applications. While Ru/Al2O3 has shown high stability in the hydrogenation of 2,3-dimethylindole, the Pd/Al2O3 catalyst used for dehydrogenation has been observed to exhibit some degradation in catalytic activity over multiple cycles. nih.gov This is potentially due to carbon formation on the catalyst surface or metal agglomeration during the prolonged reaction times at high temperatures. nih.gov

Interactive Data Table: Dehydrogenation of Perhydro-2,3-Dimethylindoline

| Parameter | Value | Catalyst | Temperature (°C) | Pressure (kPa) | Reference |

| Apparent Activation Energy | 39.6 kJ/mol | 5 wt% Pd/Al2O3 | 180-210 | 101 | semanticscholar.orgrsc.org |

| Reaction Order | First | 5 wt% Pd/Al2O3 | 180-210 | 101 | semanticscholar.orgrsc.org |

| Dehydrogenation at 200°C | 96% after 600 min | 5 wt% Pd/Al2O3 | 200 | 101 | semanticscholar.orgnih.gov |

| Dehydrogenation at 210°C | Complete after 480 min | 5 wt% Pd/Al2O3 | 210 | 101 | semanticscholar.orgnih.gov |

Kinetic Studies and Determination of Apparent Activation Energies[3],

Functionalization Reactions Leading to Complex Indoline Architectures

The indole nucleus, and by extension the indoline scaffold, is a privileged structure in medicinal chemistry and natural products. nih.govacs.org Consequently, the development of methods to functionalize the 2,3-disubstituted indoline core is of significant interest for accessing novel and complex molecular architectures.

Gold catalysis has emerged as a powerful tool for the synthesis of complex molecular structures. unimi.it In the context of 2,3-dimethylindole derivatives, gold catalysts have been employed in formal [2+2] cycloaddition reactions to construct densely functionalized 2,3-indoline-cyclobutanes. unimi.itnih.gov

Specifically, the reaction between N-Boc-2,3-dimethylindole and allenamides, promoted by a chiral gold catalyst, affords methylenecyclobutane-fused indolines. nih.gov These products feature two adjacent quaternary stereocenters and are obtained with high diastereoselectivity and enantioselectivity (up to >20:1 dr and 99% ee). nih.gov The presence of an electron-withdrawing group, such as the Boc protecting group, on the indole nitrogen is crucial for the success of this transformation. unimi.it Computational studies have provided evidence for a two-step reaction mechanism where the dearomative carbon-carbon bond formation is the rate-determining step. nih.gov

Palladium-catalyzed reactions are fundamental in organic synthesis for forming carbon-carbon bonds. acs.org A general and mild method for the C3-benzylation of 2,3-disubstituted indoles, such as 2,3-dimethylindole, has been developed using palladium catalysis. nih.govacs.org This reaction proceeds with benzyl (B1604629) carbonates to generate 3-benzylindolenine intermediates, which possess a newly formed quaternary carbon center at the C3 position. nih.govacs.org

The reaction conditions are crucial for achieving high yields and selectivity. Ligands with large bite angles, such as DPEphos, have been found to be particularly effective for this transformation. acs.org The reaction is highly regioselective, with the benzylation occurring exclusively at the C3 position, and no N-benzylation is observed. acs.org The resulting indolenines can be subsequently transformed into the corresponding indolines.

Platinum catalysis offers an alternative to palladium for the functionalization of indoles. mdpi.comresearchgate.net Platinum-catalyzed allylation of 2,3-disubstituted indoles with allylic acetates has been investigated for the formation of both carbon-nitrogen (N-allylation) and carbon-carbon (C-allylation) bonds. mdpi.comnih.gov

The reaction conditions can be tuned to favor either N- or C-allylation. For example, the reaction of 1,2,3,4-tetrahydrocarbazole (B147488) (a 2,3-disubstituted indole derivative) with allyl acetate (B1210297) in the presence of a platinum catalyst can yield the N-allylated product. mdpi.com The development of these methods provides a convenient and efficient route to access allylated indole derivatives, which are valuable building blocks in organic and medicinal chemistry. mdpi.comnih.gov The use of platinum catalysis for the allylation of 2,3-disubstituted indoles is a less explored area compared to palladium catalysis, offering opportunities for further methodology development. mdpi.comresearchgate.net

Advanced Research Applications of 2,3 Dimethylindoline and Its Functionalized Derivatives

Role in Energy Research: Liquid Organic Hydrogen Carrier (LOHC) Systems

The quest for safe and efficient hydrogen storage methods has propelled research into Liquid Organic Hydrogen Carrier (LOHC) systems. In this context, 2,3-dimethylindole (B146702) (2,3-DMID) and its hydrogenated form, 2,3-dimethylindoline (and its fully hydrogenated derivative, octahydro-2,3-dimethylindole or 8H-2,3-DMID), have emerged as promising candidates. researchgate.netnih.gov These systems function through reversible catalytic hydrogenation and dehydrogenation cycles, offering a way to store and transport hydrogen in a liquid form under ambient conditions. mdpi.com

Assessment of Hydrogen Storage and Release Capacities

2,3-Dimethylindole is recognized for its potential as a liquid organic hydrogen carrier with a theoretical hydrogen storage capacity of 5.23 wt%. researchgate.netnih.govresearchgate.net The process involves the catalytic hydrogenation of 2,3-DMID to its perhydrogenated form, 8H-2,3-DMID, for hydrogen storage, and subsequent dehydrogenation to release the stored hydrogen. researchgate.netnih.gov

Studies have demonstrated that complete hydrogenation of 2,3-DMID can be achieved. For instance, using a 5 wt% Ru/Al2O3 catalyst, 100% conversion to 8H-2,3-DMID was realized at 190 °C and 7 MPa in 4 hours. researchgate.netnih.gov The dehydrogenation of 8H-2,3-DMID has been successfully performed over a 5 wt% Pd/Al2O3 catalyst in the temperature range of 180–210 °C at 101 kPa. researchgate.netnih.gov The hydrogen release kinetics were found to follow first-order kinetics with an apparent activation energy of 39.6 kJ mol⁻¹. nih.govnih.gov

The efficiency of the hydrogen uptake and release is influenced by reaction conditions. For the hydrogenation of 2,3-DMID, increasing the temperature from 170 °C to 200 °C initially enhances the reaction rate, with optimal performance observed at 190 °C. rsc.org At 200 °C, the process becomes sluggish. rsc.org

| Process | Catalyst | Temperature (°C) | Pressure | Time | Conversion/Release |

|---|---|---|---|---|---|

| Hydrogenation | 5 wt% Ru/Al2O3 | 190 | 7 MPa | 4 h | 100% |

| Dehydrogenation | 5 wt% Pd/Al2O3 | 180-210 | 101 kPa | - | - |

Investigations into Catalyst Stability and Reusability in LOHC Cycles

The long-term stability and reusability of catalysts are critical for the economic viability of LOHC systems. In the 2,3-DMID system, the catalysts for both hydrogenation and dehydrogenation have been tested over multiple cycles.

The 5 wt% Ru/Al2O3 catalyst used for the hydrogenation of 2,3-DMID demonstrated high stability. nih.gov When reused for three consecutive cycles under conditions of 190 °C and 7 MPa, it consistently achieved nearly 100% conversion to 8H-2,3-DMID within 240 minutes, indicating no significant loss of activity. nih.govresearchgate.net

In contrast, the 5 wt% Pd/Al2O3 catalyst employed for the dehydrogenation of 8H-2,3-DMID showed a noticeable degradation in catalytic activity after three cycles. nih.govresearchgate.net This decline in performance is attributed to potential carbon formation on the catalyst surface and agglomeration of the metal particles during the prolonged dehydrogenation process. nih.gov

Thermodynamic Modeling and Equilibrium Considerations for Hydrogen Transfer

Thermodynamic analysis is essential for understanding the energy requirements and reaction equilibrium of LOHC systems. For indole-based LOHCs, the enthalpy of reaction is a key parameter as it dictates the heat required for hydrogen release and influences the equilibrium conditions. researchgate.net

| Compound Type | Hydrogenation Enthalpy Range (kJ·mol⁻¹/H₂) |

|---|---|

| Mono- and Di-methylated Indoles | -48.4 to -52.3 |

| 2,3-Dimethyl-indole | Lowest in the group |

Contributions to Biomedical Research (Mechanism-Focused Studies)

Functionalized indoline (B122111) derivatives have attracted significant attention in biomedical research due to their diverse pharmacological activities. Studies have focused on elucidating the mechanisms behind their potential antimicrobial and anticancer properties.

Exploration of Antimicrobial Properties of Indoline Derivatives

Indoline and its derivatives are core structures in various compounds exhibiting antimicrobial effects. mdpi.com Research has shown that certain functionalized indoline derivatives can display significant activity against a range of bacteria and fungi. researchgate.net For example, novel spiro[indole-thiazolidine]spiro[indole-pyran] derivatives have been synthesized and evaluated for their antimicrobial potential. researchgate.net

The mechanism of action often involves the specific structural features of the derivatives. For instance, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, compounds containing a benzothiazole (B30560) moiety showed notable inhibitory effects against various bacterial strains. mdpi.com The structure-activity relationship (SAR) is a key area of investigation, aiming to understand how different functional groups and their positions on the indoline scaffold influence antimicrobial efficacy. nih.gov Molecular docking studies are also employed to investigate the binding interactions of these derivatives with microbial protein targets. nih.gov

Examination of Anticancer Potential of Indoline Derivatives

The anticancer potential of indolizine (B1195054) and indoline derivatives is an active area of research. nih.gov Studies have identified specific derivatives that exhibit cytotoxicity against various cancer cell lines. nih.gov For example, certain pyrido[2,3-b]indolizine derivatives have shown effectiveness against colorectal cancer cells. nih.gov

Computational and Theoretical Investigations of 2,3 Dimethylindoline Systems

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful tool for investigating the electronic structure and properties of molecules. In the context of 2,3-dimethylindoline systems, DFT studies have been pivotal in understanding their role in various chemical processes.

Elucidation of Reaction Mechanisms in Dehydrogenation Processes

DFT calculations have been instrumental in analyzing the dehydrogenation of hydrogenated 2,3-dimethylindole (B146702) (2,3-DMID), a promising liquid organic hydrogen carrier (LOHC). researchgate.netresearchgate.net The dehydrogenation of octahydro-2,3-dimethylindole (8H-2,3-DMID) is a key step in the hydrogen release process. DFT has been employed to analyze the structures of intermediates that form during this process. researchgate.netresearchgate.net

For instance, in the dehydrogenation of octahydro-1-methylindole, a related compound, a combined experimental and DFT approach was used to unravel the reaction mechanism. researchgate.net The study identified a first-order stepwise dehydrogenation reaction. researchgate.net Similarly, DFT calculations have been used to investigate the dehydrogenation of other LOHC candidates, providing insights into reaction barriers and pathways. researchgate.net These theoretical investigations are often consistent with experimental observations and help in identifying the most favorable reaction pathways. researchgate.net

The application of DFT extends to understanding the catalytic effects on dehydrogenation. For example, studies on other heterocyclic systems have used DFT to explain how catalysts enhance reaction rates. nih.gov Bader charge analysis, a method often used in conjunction with DFT, has been employed to understand the role of hydrogen bonding and charge distribution in catalytic dehydrogenation. nih.gov

Energetic Characterization and Enthalpies of Formation for Hydrogenated Analogues

DFT calculations are crucial for determining the thermodynamic properties of this compound and its hydrogenated analogues. The enthalpies of formation (ΔfH°) are particularly important for assessing the feasibility of hydrogenation and dehydrogenation cycles in LOHC applications.

High-level quantum chemical methods, such as G4, G3MP2, and CBS-APNO, which are often based on DFT principles, have been used to calculate the gas-phase enthalpies of formation for various indole (B1671886) derivatives. nih.gov These calculations can be performed using atomization reactions or more reliable homodesmotic reactions. nih.gov The results from these theoretical methods have shown good agreement with experimental values where available. nih.gov

The following table presents a selection of calculated gas-phase enthalpies of formation for some indole derivatives, illustrating the impact of methyl substitution.

| Compound | Gas-Phase Enthalpy of Formation (ΔfH°(g)) at 298.15 K (kJ·mol⁻¹) |

| Indole | 165.9 |

| 1-Methylindole | 134.7 |

| 2-Methylindole | 131.7 |

| 3-Methylindole | 128.7 |

| 2,3-Dimethylindole | 99.1 |

Data sourced from theoretical calculations using the G4 method. nih.gov

Quantum Chemical Modeling for Prediction of Reactivity and Structural Stability

Quantum chemical modeling provides a framework for predicting the reactivity and structural stability of this compound systems. solubilityofthings.com These models help in understanding how the electronic structure of a molecule influences its chemical behavior. solubilityofthings.comresearchgate.net

Frontier Molecular Orbital (FMO) theory, a key component of quantum chemical modeling, is often used to analyze reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to donate or accept electrons. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, another tool derived from quantum chemical calculations, visualize the charge distribution within a molecule. orientjchem.org These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. orientjchem.org

For substituted indoline (B122111) derivatives, quantum chemical calculations can determine rotational barriers and conformational stability. researchgate.net For example, DFT calculations at the B3LYP/6-31G(d) level have been used to determine the rotational barrier of the 2-aryl ring in 1-acyl-2-aryl-3,3-dimethylindolines. researchgate.net

The stability of a molecule can also be assessed by analyzing its vibrational frequencies, which can be calculated using quantum chemical methods. orientjchem.org These theoretical predictions can be compared with experimental data from techniques like FT-IR spectroscopy to validate the computational model. orientjchem.org

Future Research Directions and Emerging Opportunities in 2,3 Dimethylindoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of new and sustainable methods for the synthesis of 2,3-dimethylindoline and its derivatives is a primary focus of ongoing research. Traditional methods, such as the Fischer indole (B1671886) synthesis, are being re-evaluated and optimized to improve yields and reduce environmental impact. researchgate.netresearchgate.net

Future efforts will likely concentrate on several key areas:

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processes, including improved safety, higher yields, and easier scalability. chemrxiv.orgrsc.org The application of flow conditions to the Fischer indole synthesis and other cyclization reactions for preparing this compound derivatives is a promising avenue for creating more efficient and environmentally friendly manufacturing processes. rsc.org

Catalyst Development: The exploration of novel catalysts is crucial for developing more selective and efficient synthetic routes. This includes the use of both homogeneous and heterogeneous catalysts. physchem.cz For instance, research into metal-free catalytic systems and the use of earth-abundant metals is gaining traction to enhance the sustainability of these syntheses. chemrxiv.org Boron trifluoride etherate has been shown to be an effective catalyst for the Fischer indolization to produce 2,3-dimethyl-1H-indole. researchgate.net

Green Chemistry Approaches: The use of greener solvents, reducing the number of synthetic steps (e.g., through one-pot reactions), and minimizing waste generation are central to sustainable synthesis. rsc.orgrsc.org Microwave-assisted synthesis is another technique being explored to accelerate reaction times and improve energy efficiency. rsc.org

A comparative look at traditional versus emerging synthetic methods is presented below:

| Feature | Traditional Batch Synthesis | Emerging Sustainable Methodologies |

| Reaction Time | Often several hours to days | Can be significantly reduced (minutes to hours) |

| Safety | Handling of hazardous reagents in large quantities | Improved control over reaction parameters, handling of smaller volumes at any given time |

| Scalability | Can be challenging and require process re-optimization | Generally more straightforward to scale up |

| Environmental Impact | Often involves stoichiometric reagents and generates significant waste | Aims for catalytic processes, atom economy, and reduced waste |

Advanced Functionalization for Tailored Molecular Design

The ability to precisely modify the this compound scaffold is critical for tailoring its properties for specific applications. Future research will focus on developing more sophisticated and selective functionalization techniques.

Key areas of development include:

C-H Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical strategy for introducing new substituents onto the indoline (B122111) ring. dicp.ac.cn This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. dicp.ac.cn Research into regioselective C-H functionalization at various positions of the this compound core will be a significant area of investigation. dicp.ac.cn

Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure this compound derivatives is of paramount importance, particularly for pharmaceutical applications. researchgate.net Chiral phosphoric acids and other organocatalysts are being explored for enantioselective functionalization. dicp.ac.cn

Multi-component Reactions: Designing novel multi-component reactions that allow for the rapid assembly of complex molecules from simple starting materials is a key goal. rsc.org These reactions offer a high degree of molecular diversity from a small set of building blocks. A one-pot, three-component Fischer indolisation–N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

Recent research has demonstrated the use of Lewis acids to catalyze the C3-alkylation of 2,3-disubstituted indoles, providing a route to 3,3'-disubstituted indolenines. nih.gov This highlights the ongoing efforts to expand the toolkit for indole functionalization.

Expansion of Applications in Catalysis and Advanced Materials

The unique electronic and structural properties of the this compound core make it an attractive building block for new catalysts and advanced materials.

Emerging opportunities include:

Organocatalysis: Chiral this compound derivatives have the potential to serve as scaffolds for new organocatalysts for a variety of asymmetric transformations.

Materials Science: The incorporation of the this compound moiety into polymer backbones or as functional pendants can lead to materials with novel optical, electronic, or thermal properties. chemimpex.com For instance, 2,3-dimethylindole (B146702) has been used as a donor unit in the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). rsc.org

Supramolecular Chemistry: The this compound structure can be incorporated into larger host-guest systems, such as rotaxanes, leading to new molecular machines and sensors. nih.govnd.edu The synthesis of 3,3-dimethylindoline (B1314585) squaraine rotaxanes has been reported, which exhibit enhanced fluorescence quantum yields. nih.govnd.edu

The table below summarizes some of the potential applications of this compound in these emerging fields.

| Application Area | Potential Role of this compound | Key Research Focus |

| Catalysis | Ligand or scaffold for catalysts | Development of new catalytic systems for organic synthesis |

| Advanced Materials | Monomer or functional unit in polymers | Creation of materials with tailored photoresponsive or electronic properties |

| OLEDs | Donor unit in TADF emitters | Improving the efficiency and color purity of light-emitting devices |

| Supramolecular Chemistry | Component of interlocked molecules | Design of molecular switches and sensors |

Interdisciplinary Research with Biological and Energy Sciences

The versatility of the this compound scaffold opens up exciting possibilities for interdisciplinary research, particularly at the interface of chemistry, biology, and energy sciences.

Medicinal Chemistry: While this article does not focus on dosage, the this compound core is a recognized pharmacophore. Future research will continue to explore its potential in the design of new therapeutic agents. researchgate.netchemimpex.com The synthesis of various substituted 2,3-dimethylindoles has been pursued to evaluate their potential in areas such as anticancer research. researchgate.net

Chemical Biology: Fluorescent probes based on the this compound structure can be developed for imaging and sensing biological molecules and processes. For example, fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole scaffold have been shown to exhibit excited-state intramolecular proton transfer (ESIPT), making them attractive for developing responsive probes. researchgate.net

Energy Sciences: A significant and emerging application for this compound is in the field of hydrogen storage. nih.govrsc.org The reversible hydrogenation and dehydrogenation of the indoline ring system makes it a promising liquid organic hydrogen carrier (LOHC). nih.govrsc.orgmdpi.com Research is focused on optimizing the catalytic systems for efficient hydrogen uptake and release, as well as understanding the thermodynamics of the process. nih.govrsc.orgmdpi.com

常见问题

Q. How can researchers ensure ethical reporting of negative or inconclusive results?

- Methodological Answer : Negative data must be contextualized within hypothesis-testing frameworks. Discuss potential limitations (e.g., assay sensitivity, sample size) and archive datasets in public repositories (e.g., Zenodo). Transparent reporting aligns with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。